molecular formula C7H8BrN3O2S B11557336 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11557336
M. Wt: 278.13 g/mol
InChI Key: GJPVLFVXKNJEMU-UHFFFAOYSA-N
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Description

5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thiobarbiturates. Thiobarbiturates are known for their diverse biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties .

Preparation Methods

The synthesis of 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a green chemistry multi-component approach. This method involves the N-formylation of appropriate amines with formic acid to produce formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium. This protocol offers several advantages, including high yields, mild reaction conditions, and easy work-up .

Chemical Reactions Analysis

5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The thioxodihydropyrimidine ring can interact with DNA and proteins, affecting their function and leading to the compound’s biological activities .

Comparison with Similar Compounds

5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other thiobarbiturates, such as:

  • 5-{[(2-chloroethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-{[(2-iodoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

These compounds share similar structures but differ in the halogen atom attached to the ethyl group. The presence of different halogens can influence the reactivity and biological activities of these compounds. This compound is unique due to the specific properties imparted by the bromoethyl group .

Properties

Molecular Formula

C7H8BrN3O2S

Molecular Weight

278.13 g/mol

IUPAC Name

5-(2-bromoethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C7H8BrN3O2S/c8-1-2-9-3-4-5(12)10-7(14)11-6(4)13/h3H,1-2H2,(H3,10,11,12,13,14)

InChI Key

GJPVLFVXKNJEMU-UHFFFAOYSA-N

Canonical SMILES

C(CBr)N=CC1=C(NC(=S)NC1=O)O

Origin of Product

United States

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